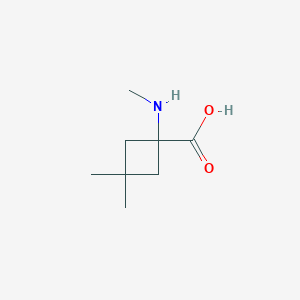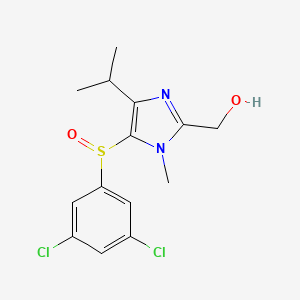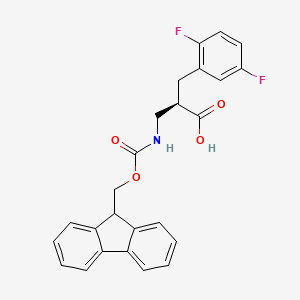
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of difluorobenzyl and propanoic acid moieties further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The difluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently handle the multiple steps required for its synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be employed to modify the difluorobenzyl group, potentially converting it into a more reactive intermediate.
Substitution: The Fmoc group can be removed through a substitution reaction, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The removal of the Fmoc group is often achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and amines, depending on the specific reaction conditions employed.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is used in the study of enzyme-substrate interactions and protein folding. The Fmoc group serves as a protecting group, allowing for the selective modification of amino acids in peptides and proteins.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. The presence of the difluorobenzyl group is of particular interest due to its potential to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the difluorobenzyl group enhances the compound’s binding affinity to its targets. The propanoic acid moiety contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the difluorobenzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: Similar structure with a different substitution pattern on the benzyl group.
Uniqueness
The presence of the 2,5-difluorobenzyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid distinguishes it from other similar compounds
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R)-2-[(2,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-9-10-23(27)15(12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
SREGTSZRMASHHB-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
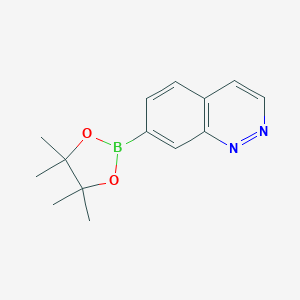
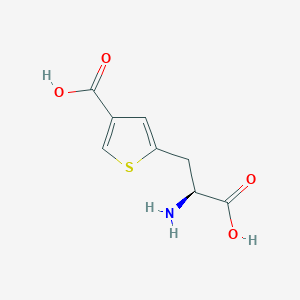
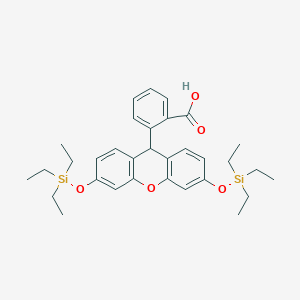
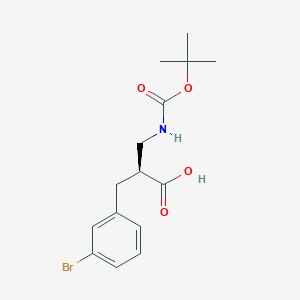

![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
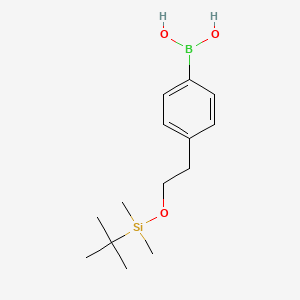
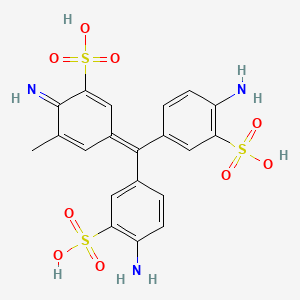
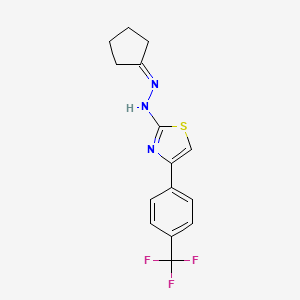
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
